molecular formula C12H21ClN6S B2659917 1-(2-aminoethyl)-6-(ethylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride CAS No. 2320957-16-0

1-(2-aminoethyl)-6-(ethylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2659917
CAS No.: 2320957-16-0
M. Wt: 316.85
InChI Key: AYVBSQLMIYKPCQ-UHFFFAOYSA-N
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Description

The compound 1-(2-aminoethyl)-6-(ethylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride (CAS: 1351644-46-6) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-aminoethyl group at position 1, an ethylthio substituent at position 6, and an N-propylamine moiety at position 2. Its hydrochloride salt enhances solubility for pharmacological applications. While commercial availability is discontinued , its structural features align with purine analogs known for antitumor and kinase-inhibitory activities .

Properties

IUPAC Name

1-(2-aminoethyl)-6-ethylsulfanyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6S.ClH/c1-3-6-14-10-9-8-15-18(7-5-13)11(9)17-12(16-10)19-4-2;/h8H,3-7,13H2,1-2H3,(H,14,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVBSQLMIYKPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-aminoethyl)-6-(ethylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is a compound with potential therapeutic applications. Its biological activity is primarily investigated in the context of its interactions with various biological systems, particularly in relation to its effects on cellular signaling pathways and its potential as a pharmacological agent.

The compound is believed to exert its biological effects through modulation of specific receptors and pathways involved in cellular signaling. The following mechanisms have been identified:

  • Adenosine Receptor Modulation : The compound may influence adenosine receptors, which play crucial roles in various physiological processes, including inflammation and neuroprotection. Activation of these receptors can lead to significant changes in cellular responses, particularly under stress conditions .
  • Inhibition of Inflammatory Pathways : Research indicates that the compound may inhibit pathways associated with inflammation, potentially reducing the expression of pro-inflammatory cytokines and mediators like inducible nitric oxide synthase (iNOS) during inflammatory responses .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce lipopolysaccharide (LPS)-induced inflammation in astrocytes by inhibiting MAPK and Akt phosphorylation, leading to decreased expression of inflammatory genes .
  • Neuroprotective Properties : The modulation of adenosine receptors suggests potential neuroprotective effects, which could be beneficial in conditions such as stroke or neurodegenerative diseases .

Case Studies and Experimental Findings

  • Study on Inflammatory Response : A recent study examined the effect of the compound on LPS-stimulated astrocytes. The results indicated a significant reduction in the expression of inflammatory markers when treated with varying concentrations of the compound, showcasing its potential as an anti-inflammatory agent.
  • Neuroprotection in Hypoxic Conditions : Another study focused on the neuroprotective effects of the compound under hypoxic conditions. The findings suggested that it could mitigate cellular damage by modulating adenosine receptor activity, thus offering a protective effect against hypoxia-induced injury.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryReduced iNOS expression
NeuroprotectiveMitigated hypoxic injury
Adenosine Receptor InteractionModulated receptor activity

Table 2: Experimental Findings

Study FocusMethodologyKey Findings
Inflammatory ResponseLPS stimulation in astrocytesSignificant reduction in cytokines
NeuroprotectionHypoxia modelReduced cellular damage

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key References
Target Compound 1: 2-Aminoethyl; 6: Ethylthio; 4: N-Propyl 383.92 (HCl salt) Not reported
1-(2-Chloro-2-phenylethyl)-6-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: 2-Chloro-2-phenylethyl; 6: Methyl; 4: N-Phenyl 423.96 202–203
1-(2-Chloro-2-phenylethyl)-6-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: 2-Chloro-2-phenylethyl; 6: Ethyl; 4: N-Phenyl 438.00 193–195
3-(6-(Ethylthio)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)aminophenol 1: 2-Phenylpropyl; 6: Ethylthio; 4: 3-Aminophenol 433.52 Not reported
N-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4: N-Ethyl-N-propyl 205.26 Not reported

Key Observations :

  • Aminoethyl vs. Chloroethyl/Phenyl Groups: The target compound’s 2-aminoethyl group at position 1 likely improves aqueous solubility compared to lipophilic chloroethyl or phenylpropyl substituents in analogs .
  • Ethylthio vs.
  • N-Propylamine vs. N-Phenyl : The N-propylamine moiety in the target compound may reduce cytotoxicity relative to N-phenyl derivatives, which are prone to metabolic oxidation .

Key Observations :

  • Lower yields (34–50%) are common for analogs with bulky substituents (e.g., chloroethyl-phenylethyl groups) due to steric hindrance .
  • Ethanol reflux is a standard solvent for nucleophilic substitutions in this scaffold .

Key Observations :

  • Ethylthio and Kinase Inhibition : The ethylthio group in the target compound and SI388 is critical for hydrophobic interactions with kinase ATP-binding pockets .
  • Aminoethyl vs. Chlorobenzyl: The 2-aminoethyl group may enhance cellular uptake compared to lipophilic chlorobenzyl derivatives .

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